molecular formula C16H22ClN3O3 B2559795 N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 953136-11-3

N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No. B2559795
CAS RN: 953136-11-3
M. Wt: 339.82
InChI Key: VUULOBZVIKNCDE-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, also known as CMPO, is a chemical compound with a wide range of applications in scientific research. It is a chelating agent that can selectively bind to certain metal ions, making it useful in a variety of fields, including nuclear chemistry, environmental science, and pharmaceuticals.

Scientific Research Applications

N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research. It is commonly used as a chelating agent to selectively extract certain metal ions from solutions. This property makes it useful in nuclear chemistry for the separation and purification of actinides and lanthanides. It is also used in environmental science to remove heavy metals from contaminated water sources. Additionally, N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has potential applications in pharmaceuticals for the development of new drugs.

Mechanism Of Action

N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide binds to metal ions through the formation of coordinate covalent bonds. The nitrogen and oxygen atoms in the oxalamide group act as electron donors, forming a stable complex with the metal ion. The selectivity of N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide for certain metal ions is due to the size and charge of the metal ion, as well as the steric hindrance of the ligand.
Biochemical and Physiological Effects:
N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has no known biochemical or physiological effects in humans. However, it may have toxic effects at high concentrations, and caution should be taken when handling the compound.

Advantages And Limitations For Lab Experiments

One advantage of using N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide in lab experiments is its high selectivity for certain metal ions. This allows for the selective extraction and purification of metal ions from complex mixtures. However, N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a relatively expensive reagent, and its use may not be feasible for large-scale experiments. Additionally, N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can be difficult to handle due to its low solubility in water and organic solvents.

Future Directions

There are several potential future directions for research on N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide. One area of interest is the development of new chelating agents with improved selectivity and efficiency for metal ion extraction. Additionally, N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide may have potential applications in the development of new drugs, and further research in this area is warranted. Finally, the environmental applications of N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide could be expanded to include the removal of other contaminants from water sources.

Synthesis Methods

The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a multistep process that involves several chemical reactions. The first step is the reaction between 5-chloro-2-methoxyaniline and 1-methylpiperidine to form N-(5-chloro-2-methoxyphenyl)-1-methylpiperidine. This intermediate is then reacted with oxalyl chloride to produce N-(5-chloro-2-methoxyphenyl)-N'-methyl-oxalamide, which is further reacted with formaldehyde and hydrogen chloride to yield N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide.

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-20-7-5-11(6-8-20)10-18-15(21)16(22)19-13-9-12(17)3-4-14(13)23-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUULOBZVIKNCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

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